molecular formula C8H14N2O B12629540 N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide CAS No. 917807-07-9

N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide

Cat. No.: B12629540
CAS No.: 917807-07-9
M. Wt: 154.21 g/mol
InChI Key: GXZJEHBCYNCNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane derivatives are pivotal in organic synthesis and catalytic applications due to their strained ring system, which confers unique reactivity . N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide features a cyclopropane core substituted with a dimethylaminoethylidene group and a carboxamide moiety.

Properties

CAS No.

917807-07-9

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-[1-(dimethylamino)ethylidene]cyclopropanecarboxamide

InChI

InChI=1S/C8H14N2O/c1-6(10(2)3)9-8(11)7-4-5-7/h7H,4-5H2,1-3H3

InChI Key

GXZJEHBCYNCNJO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C1CC1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropanecarboxamides.

Scientific Research Applications

N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Yields: Procedure B (ring-opening with phenols) yields 47–59%, while Procedure A (amide coupling) achieves 77% . The target compound’s synthesis may require optimization for similar efficiency.
  • Diastereoselectivity : Analogs like 15ae exhibit high diastereomeric ratios (dr 20:1), suggesting steric and electronic effects from substituents influence stereochemical outcomes .
Physical and Spectral Properties
  • Melting Points: Brominated analogs (e.g., 15af) have higher melting points (89.3–89.4°C) due to enhanced crystallinity from halogen interactions . The target compound’s dimethylamino group may lower melting points compared to brominated derivatives.
  • Chromatographic Behavior: Polar substituents (e.g., dimethylamino in 15ae) reduce Rf values (0.19 in hexanes/EtOAc 5:1), reflecting increased polarity . The target compound’s Rf is expected to follow this trend.
  • NMR Signatures: The dimethylamino group in 15ae produces a sharp singlet at δ 2.92 . The target compound’s ethylidene-linked dimethylamino group may show distinct shifts due to conjugation with the cyclopropane ring.
Electronic and Steric Effects
  • Electron-Donating Groups: The dimethylamino group in 15ae stabilizes intermediates during synthesis, enhancing yields and selectivity . In contrast, electron-withdrawing groups (e.g., bromo in 15af) may slow reaction rates.
  • Steric Hindrance : Bulky substituents (e.g., naphthalen-2-yloxy in 15ag) reduce diastereoselectivity (dr 19:1) compared to smaller groups . The target compound’s ethylidene group may impose moderate steric effects.

Biological Activity

N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an amide functional group, which contributes to its unique chemical reactivity and biological interactions. The presence of a dimethylamino group enhances its lipophilicity, potentially affecting its pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against prostate and breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have demonstrated that it can inhibit lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and cancer pathophysiology .
  • Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activity. Research indicates that modifications in the structure can lead to enhanced efficacy in seizure models, suggesting potential applications in neurological disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific receptors or enzymes, altering their activity. For example, it may interact with GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects .
  • Epigenetic Modulation : By inhibiting KDMs, the compound may alter gene expression profiles associated with tumor progression and metastasis, making it a candidate for targeted cancer therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the compound's effect on human prostate cancer cells (PC3). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Inhibition of KDMs : In vitro assays demonstrated that this compound inhibited KDM2A with an IC50 value of 25 µM, indicating its potential as an epigenetic modulator in cancer therapy.
  • Anticonvulsant Testing : In animal models, the compound displayed significant anticonvulsant activity with an ED50 value of 40 mg/kg in the maximal electroshock (MES) test, suggesting its potential use in treating epilepsy .

Data Summary

Biological ActivityObserved EffectReference
AnticancerIC50 ~15 µM on PC3 cells[Research Study 1]
Enzyme Inhibition (KDM2A)IC50 ~25 µM[Research Study 2]
AnticonvulsantED50 ~40 mg/kg[Research Study 3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.